molecular formula C13H10N2O3 B156619 2-(4-Hydroxyphenylazo)benzoic acid CAS No. 1634-82-8

2-(4-Hydroxyphenylazo)benzoic acid

Cat. No. B156619
CAS RN: 1634-82-8
M. Wt: 242.23 g/mol
InChI Key: FBVSMDPNVYJNON-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenylazo)benzoic acid, commonly referred to as HABA, is a compound that has garnered interest due to its biological properties such as antifungal and antimicrobial characteristics, making it particularly useful in the pharmaceutical industry . It has been studied extensively for its interactions with various substances, including proteins like bovine serum albumin (BSA) , and its potential as a drug delivery system when complexed with alpha cyclodextrin .

Synthesis Analysis

While the provided papers do not detail the synthesis of HABA itself, they do discuss the synthesis of related compounds and the preparation of complexes involving HABA. For instance, the complex formation between alpha cyclodextrin and HABA has been performed in both aqueous and solid states, indicating the versatility of HABA in forming non-covalent complexes .

Molecular Structure Analysis

The molecular and crystal structures of HABA have been elucidated, revealing that it packs into an orthorhombic space group in its crystalline form. The structure is stabilized by O–H⋯O hydrogen bonding interactions and π–π stacking interactions . The optimized geometrical structure of HABA has been determined using density functional theory (DFT) methods, providing insights into its stable conformation .

Chemical Reactions Analysis

HABA's interactions with BSA have been studied, showing that it binds to the protein and undergoes a metachromasy, which is a shift in the absorption spectrum due to the formation of a complex . This interaction is influenced by factors such as pH and ionic strength . The azo-hydrazone tautomerism of HABA plays a significant role in its binding mechanism to BSA .

Physical and Chemical Properties Analysis

The physical and chemical properties of HABA have been characterized using various spectroscopic techniques. UV–Vis, FT-IR, NMR, TGA, and powder XRD have been employed to characterize HABA and its complexes, revealing increased thermal stability when complexed with alpha cyclodextrin . The resonance Raman spectra of HABA are sensitive to pH changes, indicating protonation and deprotonation processes . Additionally, the nonlinear optical properties of HABA have been investigated, highlighting its potential in applications requiring polarizability and hyperpolarizability .

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : “2-(4-Hydroxyphenylazo)benzoic acid” (2-HPBA) is an organic compound classified as a phenolic azo dye . It is characterized by its reddish-brown solid form .
    • Method of Application : The compound is typically used in its solid form and can be applied in various industries as a dye .
    • Results or Outcomes : The use of 2-HPBA as a dye extends to various industries .
  • Scientific Field: Mass Spectrometry

    • Application : 2-HPBA can be used for desorption of proteins, peptides, and glycoproteins, making it very advantageous for matrix-assisted laser desorption ionization mass spectrometry .
    • Method of Application : In mass spectrometry, 2-HPBA is used in the desorption process where it helps in the ionization of large molecules like proteins, peptides, and glycoproteins .
    • Results or Outcomes : The use of 2-HPBA in mass spectrometry enhances the ionization process, thereby improving the detection and analysis of large molecules .
  • Scientific Field: Photophysical and Photochemical Research

    • Application : 2-HPBA has been extensively examined as a model compound to gain insights into the photophysical and photochemical properties of azo dyes .
    • Method of Application : The compound is used in experimental setups to study its reactivity with different substrates and interactions with proteins .
    • Results or Outcomes : The research provides valuable insights into the properties of azo dyes, which can be applied in various scientific and industrial fields .
  • Scientific Field: Biochemistry

    • Application : 2-HPBA is used as a reagent in the study of protein-protein interactions .
    • Method of Application : In biochemistry, 2-HPBA is often used in conjunction with other reagents to study the binding affinities of proteins .
    • Results or Outcomes : The use of 2-HPBA in these studies can help to elucidate the mechanisms of protein-protein interactions .
  • Scientific Field: Analytical Chemistry

    • Application : 2-HPBA is used as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry .
    • Method of Application : In MALDI mass spectrometry, 2-HPBA is used to assist in the ionization of large molecules, such as proteins and peptides .
    • Results or Outcomes : The use of 2-HPBA in this context can improve the detection and analysis of large molecules .
  • Scientific Field: Biochemical Assays
    • Application : 2-HPBA is often used in biochemical assays as a reagent. It is particularly used in the HABA/Avidin assay, which is a common method for determining biotin content in a solution .
    • Method of Application : In the HABA/Avidin assay, 2-HPBA (HABA) is mixed with avidin to form a complex that absorbs light at a certain wavelength. When biotin is added to the solution, it displaces HABA from the complex, causing a decrease in absorbance that can be measured .
    • Results or Outcomes : The results of the HABA/Avidin assay can provide accurate measurements of biotin concentration in a solution .

Safety And Hazards

2-HPBA is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation, serious eye irritation, and skin irritation .

properties

IUPAC Name

2-[(4-hydroxyphenyl)diazenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c16-10-7-5-9(6-8-10)14-15-12-4-2-1-3-11(12)13(17)18/h1-8,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQOTEPNRWVUDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N=NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061837
Record name 2-(p-Hydroxyphenylazo)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydroxyphenylazo)benzoic acid

CAS RN

1634-82-8
Record name 2-(4′-Hydroxyphenylazo)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1634-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name HABA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001634828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HABA
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77376
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2-[2-(4-hydroxyphenyl)diazenyl]-
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Record name 2-(p-Hydroxyphenylazo)benzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID9061837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(p-hydroxyphenylazo)benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,530
Citations
JA Farrera, I Canal… - … A European Journal, 2008 - Wiley Online Library
The tautomeric equilibria of 2‐(4′‐hydroxyphenylazo)benzoic acid (HABA) and 2‐(3′,5′‐dimethyl‐4′‐hydroxyphenylazo)benzoic acid (3′,5′‐dimethyl‐HABA) have been …
P Juhasz, CE Costello, K Biemann - Journal of the American Society for …, 1993 - Springer
A novel matrix substance, 2-(4-hydroxyphenylazo) benzoic acid, or HABA, has been found to be very advantageous for matrix-assisted ultraviolet laser desorption ionization mass …
Number of citations: 190 link.springer.com
G Montaudo, MS Montaudo, C Puglisi… - Rapid …, 1994 - Wiley Online Library
Liquid matrices are currently used in matrix assisted laser desorption ionization (MALDI) of non‐polar macromolecules, such as polystyrene. We investigated the possibility of using non‐…
M Cinar, N Yildiz, M Karabacak, M Kurt - Spectrochimica Acta Part A …, 2013 - Elsevier
The optimized geometrical structure, vibrational and electronic transitions, chemical shifts and nonlinear optical properties of 2-(4-hydroxyphenylazo)benzoic acid (HABA) compound …
Number of citations: 14 www.sciencedirect.com
K Murakami, T Sano, S Tsuchie, T Yasunaga - Biophysical chemistry, 1985 - Elsevier
The mechanism of the binding of 2-(4′-hydroxyphenylazo)benzoic acid (HABA) to bovine serum albumin was studied by relaxation methods as well as the binding isotherm using gel …
Number of citations: 8 www.sciencedirect.com
H Terada, K Aoki, M Kamada - … et Biophysica Acta (BBA)-Protein Structure, 1974 - Elsevier
1.|Isolating Components 1, 1′, 2 and 3 from bovine serum albumin solution heat treated at 65 C and at pH 9.0 (Aoki, K., Hiramatsu, K., Kimura, K., Kancshina, S., Nakamura, Y. and Sato…
Number of citations: 24 www.sciencedirect.com
G Dikmen - Journal of Molecular Liquids, 2021 - Elsevier
Benzoic acid and its derivatives molecules have some biological properties such as antifungal and antimicrobial properties and so these molecules have been especially used in drug …
Number of citations: 3 www.sciencedirect.com
H Qian, W Huang - Journal of molecular structure, 2005 - Elsevier
2-(4-Hydroxyphenylazo)benzoic acid (1) and 3,5-dimethoxy-4-hydroxycinnamic acid (2) (also known as sinapinic acid), two matrices for the research of matrix-assisted laser desorption/…
Number of citations: 15 www.sciencedirect.com
I MORIGUCHI, S FUSHIMI, C OHSHIMA… - Chemical and …, 1970 - jstage.jst.go.jp
Mechanism of the albumin-induced metachromasy of 2-(4’-hydroxyphenylazo) benzoic acid (HABA) has been investigated with regard to its interactions with monomeric amino acids …
Number of citations: 20 www.jstage.jst.go.jp
T Sakurai, S Tsuchiya - Journal of pharmaceutical sciences, 1984 - Elsevier
The binding and thermodynamic parameters of the two binding forms of 2-(4′-hydroxyphenylazo)benzoic acid to bovine serum albumin were estimated. The number of the binding …
Number of citations: 4 www.sciencedirect.com

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